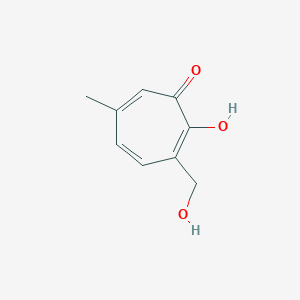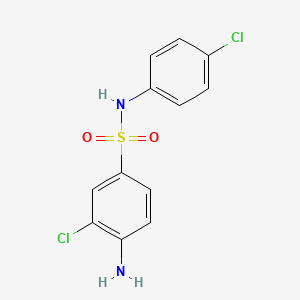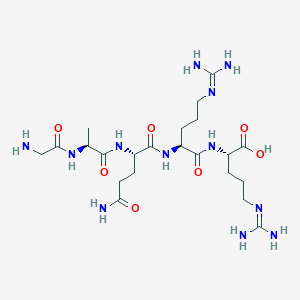![molecular formula C30H22N8O8 B12599635 1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- CAS No. 651048-13-4](/img/structure/B12599635.png)
1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-ベンゼンジアミン, N,N’-ビス[4-[(2,4-ジニトロフェニル)アミノ]フェニル]- は、その独特な化学構造と特性で知られる複雑な有機化合物です。この化合物は、1,4-ベンゼンジアミンコアに2つの2,4-ジニトロフェニル基が結合していることを特徴としています。その反応性と安定な錯体を形成する可能性から、さまざまな科学研究に応用されています。
準備方法
合成経路と反応条件
1,4-ベンゼンジアミン, N,N’-ビス[4-[(2,4-ジニトロフェニル)アミノ]フェニル]- の合成は、通常、1,4-ベンゼンジアミンと2,4-ジニトロフェニル誘導体を制御された条件下で反応させることから始まります。 一般的な方法の1つには、フッ化ニトロベンゼンと芳香族アミンとの高圧促進SNAr(求核置換反応)があり、続いてニトロ基を還元します .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、大規模で行われ、高収率と高純度を確保するために反応条件が最適化されています。工業的な設定では、連続フローリアクターや再結晶やクロマトグラフィーなどの高度な精製技術が一般的です。
化学反応の分析
反応の種類
1,4-ベンゼンジアミン, N,N’-ビス[4-[(2,4-ジニトロフェニル)アミノ]フェニル]- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノン誘導体を形成することができます。
還元: ニトロ基をアミノ基に還元することは一般的な反応です。
置換: 芳香族環は、求電子置換反応と求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: パラジウム触媒存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が制御された条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物には、元の化合物のさまざまな置換誘導体、例えば、アミノ誘導体、キノン、および他の官能基化芳香族化合物などが含まれます。
科学研究への応用
1,4-ベンゼンジアミン, N,N’-ビス[4-[(2,4-ジニトロフェニル)アミノ]フェニル]- は、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、およびより複雑な分子の構成要素として使用されます。
生物学: 生体分子との相互作用の可能性と、細胞プロセスへの影響について研究されています。
医学: 潜在的な治療効果と、創薬のための前駆体として調査されています。
科学的研究の応用
1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
作用機序
1,4-ベンゼンジアミン, N,N’-ビス[4-[(2,4-ジニトロフェニル)アミノ]フェニル]- の作用機序は、さまざまな分子標的と安定な錯体を形成する能力にあります。この化合物のニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元を受けることができ、生化学経路や細胞機能に影響を与える可能性があります。
類似化合物の比較
類似化合物
1,4-ベンゼンジアミン, N-フェニル-: 染料の製造と有機合成の中間体として使用されていることが知られています.
1,4-ベンゼンジアミン: ポリマーの製造とさまざまな化学反応の前駆体として使用される、より単純な化合物です.
N1,N1,N4,N4-テトラフェニル-1,4-フェニレンジアミン: 配位化学と金属錯体の配位子として使用されています.
独自性
1,4-ベンゼンジアミン, N,N’-ビス[4-[(2,4-ジニトロフェニル)アミノ]フェニル]- は、独自の2つの2,4-ジニトロフェニル基により、独特の化学反応性と安定性を備えています。これは、堅牢で反応性の高い化合物を必要とする用途において特に価値のあるものとなっています。
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Known for its use in dye production and as an intermediate in organic synthesis.
1,4-Benzenediamine: A simpler compound used in the production of polymers and as a precursor for various chemical reactions.
N1,N1,N4,N4-tetraphenyl-1,4-phenylenediamine: Used in coordination chemistry and as a ligand for metal complexes.
Uniqueness
1,4-Benzenediamine, N,N’-bis[4-[(2,4-dinitrophenyl)amino]phenyl]- is unique due to its dual 2,4-dinitrophenyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
特性
CAS番号 |
651048-13-4 |
|---|---|
分子式 |
C30H22N8O8 |
分子量 |
622.5 g/mol |
IUPAC名 |
1-N,4-N-bis[4-(2,4-dinitroanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H22N8O8/c39-35(40)25-13-15-27(29(17-25)37(43)44)33-23-9-5-21(6-10-23)31-19-1-2-20(4-3-19)32-22-7-11-24(12-8-22)34-28-16-14-26(36(41)42)18-30(28)38(45)46/h1-18,31-34H |
InChIキー |
SVSUOIJZYALUKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)



![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)


![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)



![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
